2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
CAS No.:
Cat. No.: VC15805750
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO2 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | 2-benzyl-6-methoxy-1,3-dihydroisoquinolin-4-one |
| Standard InChI | InChI=1S/C17H17NO2/c1-20-15-8-7-14-11-18(12-17(19)16(14)9-15)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
| Standard InChI Key | ZUOSCLCJRZSNAO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(CN(CC2=O)CC3=CC=CC=C3)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 267.32 g/mol . Its IUPAC name, 2-benzyl-6-methoxy-1,3-dihydroisoquinolin-4-one, reflects the benzyl group at position 2, methoxy substituent at position 6, and ketone functionality at position 4. The structure comprises a partially hydrogenated isoquinoline core, conferring rigidity while allowing conformational flexibility in the dihydro ring.
Key spectral identifiers include:
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the methoxy moiety may influence electronic interactions with biological targets .
Structural Analogues and Nomenclature
A closely related analogue, 1-benzyl-6-methoxy-2,3-dihydroquinolin-4-one (PubChem CID 141217412), differs in the position of the benzyl group and ring saturation . Such positional isomers highlight the importance of precise synthetic control to ensure target specificity.
Synthesis and Optimization Strategies
Core Synthetic Pathways
The compound is typically synthesized via N-alkylation and cyclization reactions. A representative approach involves:
-
Schmidt Reaction: 6-Methoxy-2,3-dihydro-1H-inden-1-one is treated with sodium azide in dichloromethane under acidic conditions to form the isoquinolinone core .
-
N-Alkylation: Introduction of the benzyl group via alkylation with benzyl bromide or chloride derivatives.
-
Purification: Column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) yields products with >95% purity .
Reaction optimization focuses on:
-
Solvent Selection: Dichloromethane and toluene are preferred for cyclization steps .
-
Temperature Control: Reactions often proceed at 0–25°C to minimize side product formation .
-
Catalysis: Triethylamine facilitates nucleophilic substitutions in DMF .
Yield and Scalability
Reported yields for analogous isoquinolinones range from 13.1% (for methoxy-substituted derivatives) to 85% in multi-step syntheses . Microwave-assisted synthesis and flow chemistry could address scalability challenges, though no direct studies on this compound exist.
Pharmacological Profile and Mechanisms
Enzyme Inhibition
Carboxamide derivatives of 3,4-dihydroisoquinoline show:
-
Butyrylcholinesterase (BChE) Inhibition: 55% at 100 μM
These activities position isoquinolinones as candidates for neurodegenerative disease therapeutics.
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR: Key signals include δ 3.15 (t, J = 6.00 Hz, –CH₂–), 4.43 (t, J = 6.00 Hz, –CH₂–), and 6.8–7.3 ppm (aromatic protons) .
-
¹³C-NMR: Carbonyl resonance at δ 195–205 ppm confirms the ketone group .
Mass Spectrometry (MS)
ESI-HRMS data for C₁₇H₁₇NO₂:
Thermal Analysis
-
TGA: Decomposition onset at 220–250°C, indicating moderate thermal stability.
Medicinal Chemistry Applications
Structure-Activity Relationships (SAR)
-
Benzyl Substitution: Para-halogenation (e.g., –F) enhances MAO-B inhibition by 71.8% compared to unsubstituted analogues .
-
Methoxy Position: 6-Methoxy derivatives exhibit 3-fold greater anticonvulsant activity than 7-substituted isomers .
Drug Development Prospects
Lead Optimization Priorities:
-
Bioavailability Enhancement: Prodrug strategies for the ketone moiety.
-
Selectivity Profiling: Screening against CYP450 isoforms to mitigate drug-drug interactions.
-
In Vivo Efficacy: Pharmacokinetic studies in rodent models of epilepsy and Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume